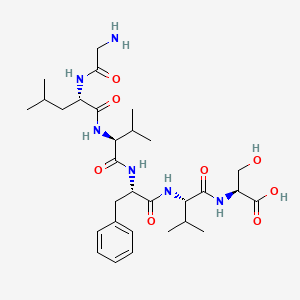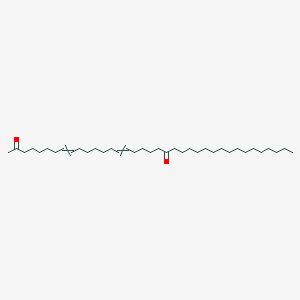
Heptatriaconta-8,15-diene-2,21-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptatriaconta-8,15-diene-2,21-dione is an organic compound with the molecular formula C37H68O2 It features a long carbon chain with two double bonds and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptatriaconta-8,15-diene-2,21-dione typically involves the use of long-chain alkenes and ketones. One common method is the aldol condensation reaction, where two carbonyl compounds react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the desired diene-dione compound. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may be used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Heptatriaconta-8,15-diene-2,21-dione can undergo various chemical reactions, including:
Oxidation: The double bonds and ketone groups can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted alkenes or ketones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptatriaconta-8,15-diene-2,21-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Heptatriaconta-8,15-diene-2,21-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Heptatriaconta-8,15-diene-2,21-diol: Similar structure but with hydroxyl groups instead of ketone groups.
Heptatriaconta-8,15-diene-2,21-dione: Similar structure but with different positions of double bonds and ketone groups.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
827615-68-9 |
|---|---|
Fórmula molecular |
C37H68O2 |
Peso molecular |
544.9 g/mol |
Nombre IUPAC |
heptatriaconta-8,15-diene-2,21-dione |
InChI |
InChI=1S/C37H68O2/c1-3-4-5-6-7-8-9-10-16-19-22-25-28-31-34-37(39)35-32-29-26-23-20-17-14-12-11-13-15-18-21-24-27-30-33-36(2)38/h15,18,20,23H,3-14,16-17,19,21-22,24-35H2,1-2H3 |
Clave InChI |
CZRYTDFVPRAFPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCC=CCCCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
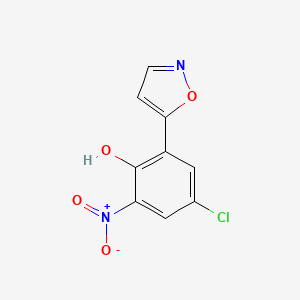
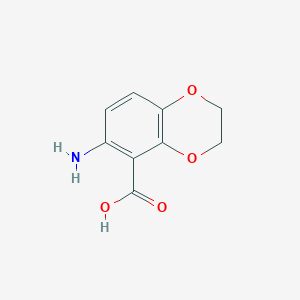
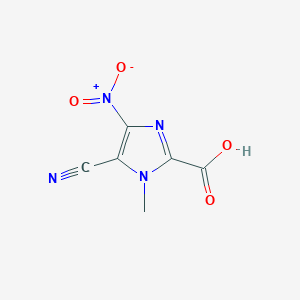
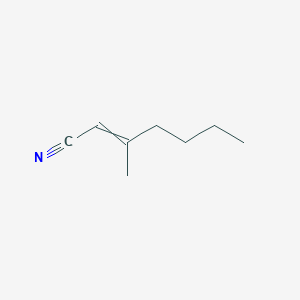
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
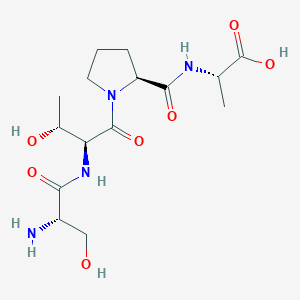
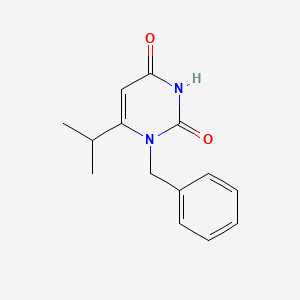
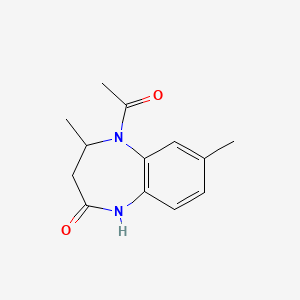

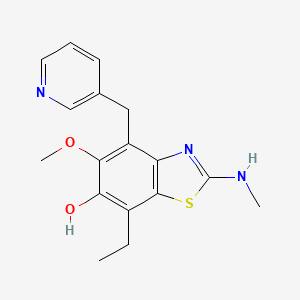
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
